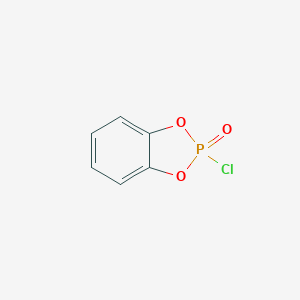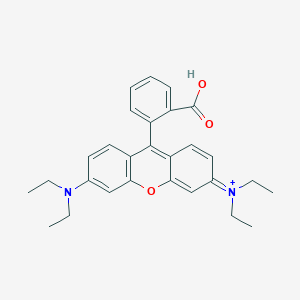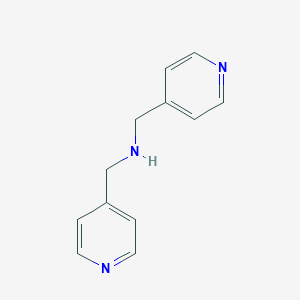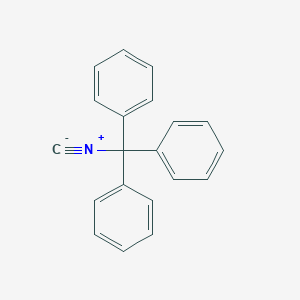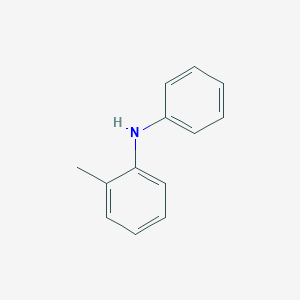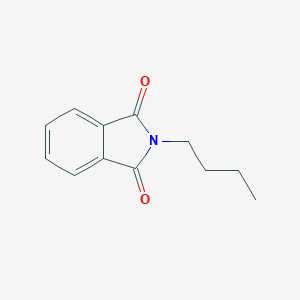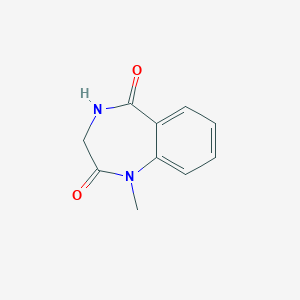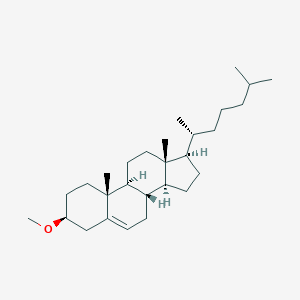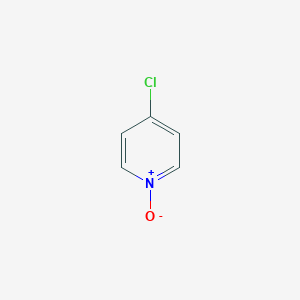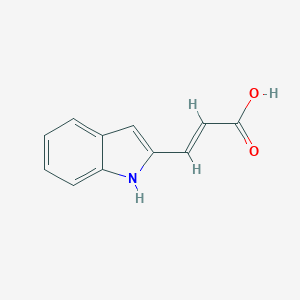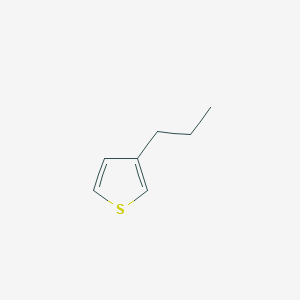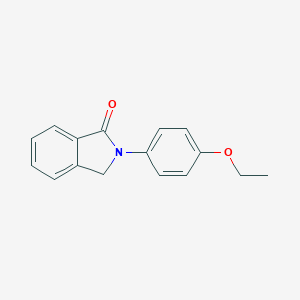
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one, also known as ER-464195-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindolones, which are known to possess various biological activities.
Mechanism Of Action
The mechanism of action of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is that it has been found to have low toxicity, making it a potentially safe compound for use in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one. One direction is to further investigate its potential applications in cancer research and treatment. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of 4-ethoxyphenylhydrazine with 4-chloro-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one.
Scientific Research Applications
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been found to have potential applications in various scientific research fields. One such application is in the field of cancer research, where it has been shown to have anti-tumor activity. Studies have also shown that 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
89313-72-4 |
|---|---|
Product Name |
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one |
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-2-19-14-9-7-13(8-10-14)17-11-12-5-3-4-6-15(12)16(17)18/h3-10H,2,11H2,1H3 |
InChI Key |
WYTMNHJXLDVWGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



